molecular formula C8H14NNa2O9P B8120747 N-Acetyl-d-mannosamine-6-phosphate disodium salt

N-Acetyl-d-mannosamine-6-phosphate disodium salt

Cat. No.: B8120747
M. Wt: 345.15 g/mol
InChI Key: VKTQIRWXAAREEM-GSPRWFLZSA-L
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Description

Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate is a chemical compound with the molecular formula C8H15NNa2O9P. It is commonly known as N-acetyl-D-glucosamine-6-phosphate disodium salt. This compound is a derivative of glucose and is involved in various biochemical processes, particularly in the metabolism of amino sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-d-mannosamine-6-phosphate disodium salt typically involves the phosphorylation of N-acetyl-D-glucosamine. The process begins with the acetylation of D-glucosamine to form N-acetyl-D-glucosamine. This intermediate is then phosphorylated using a phosphorylating agent such as phosphoric acid or a phosphate ester in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Plays a role in the study of metabolic pathways involving amino sugars and their derivatives.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-d-mannosamine-6-phosphate disodium salt involves its role as a substrate in enzymatic reactions. It is phosphorylated by specific kinases to form active intermediates that participate in metabolic pathways. The compound interacts with various molecular targets, including enzymes and receptors, to modulate biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-D-glucosamine: A precursor in the synthesis of N-Acetyl-d-mannosamine-6-phosphate disodium salt.

    Glucose-6-phosphate: Another phosphorylated sugar involved in metabolic pathways.

    N-acetyl-D-galactosamine-6-phosphate: A similar compound with a different sugar moiety.

Uniqueness

Disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Its role in amino sugar metabolism and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

disodium;[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO9P.2Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);;/q;2*+1/p-2/t4-,5+,6-,7-,8?;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTQIRWXAAREEM-GSPRWFLZSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNa2O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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